molecular formula C13H18N2O2 B1142058 Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate CAS No. 119020-03-0

Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate

Cat. No. B1142058
CAS RN: 119020-03-0
M. Wt: 234.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, also known as BAPC, is a derivative of pyrrolidine, a cyclic secondary amine. BAPC is a versatile compound with a wide range of applications in organic synthesis and medicinal chemistry. As a carboxylate salt, it is used in organic synthesis as an intermediate for the synthesis of other compounds. In medicinal chemistry, BAPC has been investigated for its potential as a therapeutic agent, with a number of studies demonstrating its efficacy in various biological models.

Scientific Research Applications

Drug Discovery

The compound is a derivative of pyrrolidine, a five-membered ring structure that is widely used in medicinal chemistry to develop compounds for treating human diseases . The pyrrolidine ring is a versatile scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Asymmetric Organocatalysis

Pyrrolidine derivatives, including Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate, have been used in asymmetric organocatalysis . This field involves the use of small organic molecules as catalysts to drive chemical reactions. The chiral nature of these compounds makes them particularly useful in reactions where control over stereochemistry is important .

Synthesis of Pyrrolidine-Based Organocatalysts

This compound has been used in the synthesis of pyrrolidine-based chiral pyridinium ionic liquids (ILs), which are a type of organocatalyst . These ILs have been used in various chemical reactions, demonstrating the utility of Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate in the preparation of useful catalysts .

Inhibitory Activity on Carbonic Anhydrase Isoenzymes

Pyrrolidine-2,5-dione, a derivative of pyrrolidine, has been evaluated for its inhibitory activity on human carbonic anhydrase (CA) isoenzymes . These enzymes are involved in several diseases, suggesting potential therapeutic applications for compounds like Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate .

properties

IUPAC Name

benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGRCKNDDGCZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate

CAS RN

119020-03-0
Record name 119020-03-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.